Silodosin, chemically known as (−)-1-(3-Hydroxypropyl)-5-[(2_R_)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1_H_-indole-7-carboxamide, is a synthetic compound classified as an α1A-adrenergic receptor antagonist. [, ] It is recognized for its high selectivity towards the α1A-adrenergic receptor subtype, exhibiting significantly greater affinity compared to α1B and α1D subtypes. [] This selectivity makes it a subject of interest in scientific research, particularly in urological studies focusing on the lower urinary tract. []
Mechanism of Action
Silodosin primarily acts as a selective α1A-adrenergic receptor antagonist. [, , , , , , , , , ] This antagonism results in the relaxation of smooth muscles within the lower urinary tract, including those in the prostate and urethra. [, ] This mechanism is believed to be the basis for its effects on urinary flow dynamics and bladder function. [, ]
Applications
Benign Prostatic Hyperplasia (BPH): Silodosin has been extensively studied for its potential in managing BPH-related lower urinary tract symptoms (LUTS). [, , , , , , , , , , , , , , , , , , , , , , , , , ] Research suggests its efficacy in improving urinary flow rate (Qmax), reducing post-void residual urine volume, and alleviating both voiding and storage symptoms. [, , , , , , , , , , , , , , , , , , , , , , , , ] Several studies have compared its effectiveness to other α-blockers like tamsulosin and naftopidil. [, , , , , , , , , , , , , , ]
Medical Expulsive Therapy (MET) for Ureteral Stones: Silodosin's smooth muscle relaxant properties have led to investigations into its use as an aid in the passage of ureteral stones. [, , , , , , , ] Research explores its efficacy in reducing stone expulsion time and its comparison with other α-blockers in this context. [, , , , , , , ]
Premature Ejaculation: Preliminary research suggests a potential application of silodosin in addressing premature ejaculation. [] This stems from observations of its effects on ejaculation as a side effect in BPH treatment. []
Bladder Cancer Research: Studies have explored the impact of silodosin on bladder cancer cells. [] This research focuses on understanding its potential effects on tumor growth, cell migration, and chemosensitivity. []
Related Compounds
Tamsulosin
Compound Description: Tamsulosin is a selective α1-adrenergic receptor antagonist, primarily targeting the α1A-adrenoreceptor subtype. It is commonly used to treat lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Tamsulosin relaxes smooth muscle in the prostate and bladder neck, improving urine flow. [, , , , , , , , , , , , , , , , , , , , , ]
Silodosin β-D-Glucuronide
Compound Description: Silodosin β-D-glucuronide is a major metabolite of silodosin formed through glucuronidation. []
Relevance: Silodosin β-D-glucuronide is directly related to silodosin as its primary metabolite. Understanding its pharmacokinetic properties is crucial for assessing silodosin's overall metabolism and elimination. []
Naftopidil
Compound Description: Naftopidil is another α1-adrenergic receptor antagonist used for treating LUTS associated with BPH. It exhibits selectivity for both the α1A and α1D-adrenoreceptor subtypes. [, , , , ]
Relevance: Naftopidil serves as a relevant comparator to silodosin due to its use in managing BPH. Research suggests that silodosin might offer advantages in specific areas, such as improving voiding symptoms and reducing post-void residual urine volume compared to naftopidil. [, , , , ]
Alfuzosin
Compound Description: Alfuzosin is an α1-adrenergic receptor antagonist used to treat both BPH and hypertension. It demonstrates a higher selectivity for the α1A-adrenoreceptor subtype compared to α1B, contributing to its effectiveness in relaxing prostatic smooth muscle and improving urine flow. [, , , , ]
Relevance: Alfuzosin, being another α1-adrenergic receptor antagonist for BPH, serves as a comparison point for silodosin. Studies indicate that silodosin might offer comparable efficacy to alfuzosin in improving LUTS. [, , , , ]
Doxazosin
Compound Description: Doxazosin is an α1-adrenergic receptor antagonist used primarily for treating hypertension. It has also been used for managing BPH symptoms due to its smooth muscle relaxant effects. []
Relevance: While not as extensively studied in the context of this research as other compounds like tamsulosin, doxazosin is relevant as another α1-adrenergic receptor antagonist with implications for BPH treatment. []
Tadalafil
Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction and pulmonary arterial hypertension. It enhances the effects of nitric oxide, a vasodilator, in the smooth muscle of the penis, facilitating erections. [, ]
Relevance: While not structurally related to silodosin, tadalafil is often used in conjunction with α1-adrenergic receptor antagonists, including silodosin, to address both BPH/LUTS and co-existing erectile dysfunction. [, ]
Mirabegron
Compound Description: Mirabegron is a β3-adrenergic receptor agonist, approved for treating overactive bladder (OAB). It relaxes the detrusor muscle during bladder filling, increasing bladder capacity and reducing urgency and frequency. []
Relevance: Although structurally unrelated to silodosin, mirabegron is relevant in the context of managing BPH/LUTS, particularly for patients experiencing storage symptoms. It is often considered a potential combination therapy with α1-adrenergic receptor antagonists, including silodosin, to address both obstructive and irritative symptoms effectively. []
Dutasteride
Compound Description: Dutasteride is a 5α-reductase inhibitor used for treating BPH. It blocks the conversion of testosterone to dihydrotestosterone, a hormone contributing to prostate growth. This action helps to shrink the prostate and improve urine flow. []
Relevance: Though structurally dissimilar to silodosin, dutasteride is a common combination therapy for managing BPH/LUTS. Combining silodosin's immediate symptom relief with dutasteride's long-term prostate size reduction offers a comprehensive treatment approach. []
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat a variety of cancers, including bladder cancer. It works by crosslinking DNA, disrupting cell division, and leading to cell death. []
Relevance: Cisplatin’s relevance to silodosin arises from studies investigating the potential of silodosin to enhance the cytotoxic effects of cisplatin in bladder cancer cells. Research suggests that silodosin, by inactivating ELK1 (a protein involved in cancer cell growth and survival), might sensitize bladder cancer cells to cisplatin, making the chemotherapy more effective. []
Gemcitabine
Compound Description: Gemcitabine is an anti-cancer (antineoplastic) chemotherapy drug classified as an antimetabolite. It is used to treat various types of cancer, including bladder cancer. Gemcitabine interferes with DNA synthesis, stopping cancer cell growth. []
Relevance: While both cisplatin and gemcitabine are chemotherapeutic agents used for bladder cancer, research suggests that silodosin specifically enhances the cytotoxic effects of cisplatin but not gemcitabine. This selectivity highlights a potential avenue for improving bladder cancer treatment outcomes by combining silodosin with specific chemotherapy regimens. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SGX523 is a novel, ATP-competitive kinase inhibitor remarkable for its exquisite selectivity for MET. SGX523 potently inhibited MET with an IC50 of 4 nmol/L and is >1,000-fold selective versus the >200-fold selectivity of other protein kinases tested in biochemical assays. Crystallographic study revealed that SGX523 stabilizes MET in a unique inactive conformation that is inaccessible to other protein kinases, suggesting an explanation for the selectivity. SGX523 inhibited MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations but had no effect on signaling dependent on other protein kinases, including the closely related RON, even at micromolar concentrations.
SH-4-54 is an inhibitor of signal transducer and activator of transcription 3 (STAT3; IC50 = 4.7 μM for STAT3 homodimer DNA binding activity). It selectively inhibits STAT3 homodimer over STAT1 and STAT5 homodimer and STAT3:STAT1 heterodimer DNA binding in EGF-stimulated NIH3T3/hEGFR nuclear extracts containing activated STAT1, STAT3, and STAT5 and decreases STAT3 iNOS, Survivin, and Bcl-2 promoter occupancy in MDA-MB-231 cells. SH-4-54 inhibits growth of glioma, breast, and prostate cancer cell lines that express constitutively active STAT3 (IC50s = 1-7.4, 3.8-4.5, and 5.3-5.8 μM, respectively). In vivo, SH-4-54 (3 mg/kg per day) inhibits tumor growth in the U251MG glioma and MDA-MB-231 breast cancer mouse xenograft models. SH-4-54 is a potent STAT inhibitor with KD of 300 nM and 464 nM for STAT3 and STAT5, respectively. SH-4-54 potently kills glioblastoma brain cancer stem cells (BTSCs) and effectively suppresses STAT3 phosphorylation and its downstream transcriptional targets at low nM concentrations. Moreover, in vivo,SH-4-54 exhibited blood-brain barrier permeability, potently controlled glioma tumor growth, and inhibited pSTAT3 in vivo.